2-[4-(Chloroacetyl)phenyl]propyl acetate
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Overview
Description
2-[4-(Chloroacetyl)phenyl]propyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloroacetyl)phenyl]propyl acetate typically involves the acylation of a benzene derivative. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually require a non-aqueous solvent like dichloromethane and are carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Chloroacetyl)phenyl]propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or even a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxide, amine, or alkoxide ions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-[4-(Chloroacetyl)phenyl]propyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of perfumes, flavoring agents, and other aromatic compounds
Mechanism of Action
The mechanism of action of 2-[4-(Chloroacetyl)phenyl]propyl acetate involves its interaction with various molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Bromoacetyl)phenyl]propyl acetate: Similar structure but with a bromine atom instead of chlorine.
2-[4-(Fluoroacetyl)phenyl]propyl acetate: Contains a fluorine atom instead of chlorine.
2-[4-(Methoxyacetyl)phenyl]propyl acetate: Features a methoxy group instead of chlorine
Uniqueness
2-[4-(Chloroacetyl)phenyl]propyl acetate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and properties. The chlorine atom makes the compound more reactive towards nucleophiles compared to its bromo or fluoro analogs. This reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic chemistry.
Properties
CAS No. |
93201-44-6 |
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Molecular Formula |
C13H15ClO3 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
2-[4-(2-chloroacetyl)phenyl]propyl acetate |
InChI |
InChI=1S/C13H15ClO3/c1-9(8-17-10(2)15)11-3-5-12(6-4-11)13(16)7-14/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
YYGSESLLSNAWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C)C1=CC=C(C=C1)C(=O)CCl |
Origin of Product |
United States |
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